molecular formula C20H26Cl2N2O5 B162812 Eclanamine maleate CAS No. 67450-45-7

Eclanamine maleate

Cat. No.: B162812
CAS No.: 67450-45-7
M. Wt: 445.3 g/mol
InChI Key: ZEUQHGFLDLNEOB-CHHFXETESA-N
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Preparation Methods

Eclanamine maleate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentene oxide with dimethylamine to produce 2-(dimethylamino)cyclopentanol. This intermediate is then treated with methanesulfonyl chloride and sodium hydride in tetrahydrofuran (THF) to form the corresponding methanesulfonyl ester. The ester is then condensed with 3,4-dichloroaniline in THF to yield N,N-dimethyl-N’-(3,4-dichlorophenyl)cyclopentane-1,2-diamine. Finally, this compound is acylated with propionic anhydride and treated with maleic acid to form this compound .

Chemical Reactions Analysis

Eclanamine maleate undergoes various chemical reactions, including:

    Reduction: Reduction reactions can be performed, but specific reagents and conditions are not extensively covered in the literature.

    Substitution: this compound can undergo substitution reactions, particularly involving the dimethylamino and dichlorophenyl groups.

Common reagents used in these reactions include methanesulfonyl chloride, sodium hydride, and propionic anhydride . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Eclanamine maleate exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to other serotonin-norepinephrine reuptake inhibitors (SNRIs). The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Eclanamine maleate is similar to other serotonin-norepinephrine reuptake inhibitors such as venlafaxine and duloxetine. it is unique in its specific chemical structure, which includes a dichlorophenyl group and a cyclopentyl ring. Other similar compounds include:

This compound’s uniqueness lies in its specific molecular configuration, which contributes to its distinct pharmacological profile.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O.C4H4O4/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3;5-3(6)1-2-4(7)8/h8-10,14-15H,4-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUQHGFLDLNEOB-CHHFXETESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67450-78-6 (Parent), 67450-44-6 (Parent)
Record name Eclanamine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID901344945
Record name Eclanamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67450-45-7
Record name Eclanamine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eclanamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECLANAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2C169J769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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